5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol
Overview
Description
5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazolesThe structure of this compound consists of a thiadiazole ring fused with a pyrazine ring, which imparts unique chemical and biological properties to the molecule .
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is a very weak base due to the inductive effect of the sulfur atom and possesses relatively high aromaticity . This could contribute to its interaction with biological targets.
Biochemical Pathways
Similar compounds have been shown to inhibit urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This inhibition could potentially affect various biochemical pathways, particularly those involving nitrogen metabolism.
Result of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been shown to exhibit various biological activities, including anticonvulsant, antimicrobial, and antioxidant effects .
Action Environment
The compound’s stability in aqueous acid solutions suggests that it may be stable under physiological conditions.
Biochemical Analysis
Biochemical Properties
5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to exhibit binding interactions with key amino acid residues, which are essential for its biological activity . The compound’s sulfur atom is particularly important for its reactivity, allowing it to form covalent bonds with thiol groups in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, such as hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7), the compound exhibits cytotoxic effects, leading to cell death . This cytotoxicity is mediated through the disruption of cellular signaling pathways and the induction of apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming covalent bonds with thiol groups in proteins . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Its degradation products can also have biological activity, which may contribute to its overall effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound’s sulfur atom plays a key role in its metabolic transformations, allowing it to participate in redox reactions and other biochemical processes. These interactions can affect metabolic flux and the levels of various metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the thiadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: Lacks the pyrazine ring, resulting in different biological activities.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a methyl group instead of a pyrazine ring, leading to variations in chemical reactivity and biological properties.
Uniqueness
5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the pyrazine and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
5-pyrazin-2-yl-3H-1,3,4-thiadiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRJNKTWGVWGNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248120 | |
Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37545-34-9 | |
Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37545-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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